molecular formula C13H20O4 B1361571 Diethyl 2-(cyclohex-2-enyl)malonate CAS No. 6305-63-1

Diethyl 2-(cyclohex-2-enyl)malonate

Cat. No. B1361571
M. Wt: 240.29 g/mol
InChI Key: QAPHYQDNTJEPAD-UHFFFAOYSA-N
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Patent
US04446147

Procedure details

Within 2 hours, 1.1 l of ethanol was added dropwise to 69 g of finely chopped sodium in a 2-liter three-necked flask equipped with dropping funnel, reflux condenser, and agitator. The hot alcoholate solution was combined dropwise--again within 2 hours--with 196 g of diethyl malonate. After allowing the reaction mixture to cool, 296 g of trans-1,2-dibromocyclohexane was added--within 2 hours--to the reaction solution, which latter was then boiled under reflux overnight. After concentration of the reaction solution on a forced circulation evaporator, the residue was combined with ether and dilute hydrochloric acid, the organic phase then washed with saturated sodium chloride solution, concentrated, and distilled under vacuum, thus obtaining 197 g, bp1 119°-121° C.
[Compound]
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step Two
Quantity
296 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].Br[C@@H:14]1[CH2:19][CH2:18][CH2:17][CH2:16][C@H:15]1Br>C(O)C>[CH2:11]([O:10][C:2](=[O:9])[CH:3]([CH:19]1[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1)[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12] |^1:0|

Inputs

Step One
Name
alcoholate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
196 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
296 g
Type
reactant
Smiles
Br[C@H]1[C@@H](CCCC1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
WAIT
Type
WAIT
Details
again within 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
within 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After concentration of the reaction solution on a forced circulation evaporator
WASH
Type
WASH
Details
the organic phase then washed with saturated sodium chloride solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
thus obtaining 197 g, bp1 119°-121° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)C1C=CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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